(1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol (1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol
Brand Name: Vulcanchem
CAS No.: 108661-67-2
VCID: VC0217679
InChI: InChI=1S/C16H23NO3/c18-16-14(17-9-11-19-12-10-17)7-4-8-15(16)20-13-5-2-1-3-6-13/h1-3,5-6,14-16,18H,4,7-12H2/t14-,15+,16+/m0/s1
SMILES: C1CC(C(C(C1)OC2=CC=CC=C2)O)N3CCOCC3
Molecular Formula: C16H23NO3
Molecular Weight: 277.36 g/mol

(1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol

CAS No.: 108661-67-2

Main Products

VCID: VC0217679

Molecular Formula: C16H23NO3

Molecular Weight: 277.36 g/mol

(1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol - 108661-67-2

CAS No. 108661-67-2
Product Name (1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol
Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
IUPAC Name (1R,2S,6R)-2-morpholin-4-yl-6-phenoxycyclohexan-1-ol
Standard InChI InChI=1S/C16H23NO3/c18-16-14(17-9-11-19-12-10-17)7-4-8-15(16)20-13-5-2-1-3-6-13/h1-3,5-6,14-16,18H,4,7-12H2/t14-,15+,16+/m0/s1
Standard InChIKey FHHGKBRAWKGWJG-ARFHVFGLSA-N
Isomeric SMILES C1C[C@@H]([C@H]([C@@H](C1)OC2=CC=CC=C2)O)N3CCOCC3
SMILES C1CC(C(C(C1)OC2=CC=CC=C2)O)N3CCOCC3
Canonical SMILES C1CC(C(C(C1)OC2=CC=CC=C2)O)N3CCOCC3
Synonyms (1R,2S,6R)-2-morpholin-4-yl-6-phenoxy-cyclohexan-1-ol
PubChem Compound 3065718
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator